REACTION_SMILES
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[CH3:41][CH2:42][OH:43].[H:20][H:21].[c:22]1([P:23]([c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[cH:36][cH:37][cH:38][cH:39][cH:40]1.[o:1]1[c:2]([C:6]([CH3:7])([CH3:8])[NH:9][C:10](=[O:11])[O:12][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[n:3][n:4][cH:5]1>>[o:1]1[c:2]([C:6]([CH3:7])([CH3:8])[NH2:9])[n:3][n:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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CC(C)(NC(=O)OCc1ccccc1)c1nnco1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(NC(=O)OCc1ccccc1)c1nnco1
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Name
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Type
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product
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Smiles
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CC(C)(N)c1nnco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |